molecular formula C9H12O2 B123019 2-Phenyl-1,3-propanediol CAS No. 1570-95-2

2-Phenyl-1,3-propanediol

Cat. No.: B123019
CAS No.: 1570-95-2
M. Wt: 152.19 g/mol
InChI Key: BPBDZXFJDMJLIB-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-propanediol is an organic compound with the molecular formula C9H12O2. It is a white to light yellow crystalline solid that is soluble in water and common organic solvents . This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, medicine, and industry.

Biochemical Analysis

Molecular Mechanism

It’s known that it can be used to synthesize other compounds , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Metabolic Pathways

It’s known that it can be used to synthesize other compounds , suggesting that it may interact with certain enzymes or cofactors

Preparation Methods

2-Phenyl-1,3-propanediol can be synthesized through several methods. One common synthetic route involves the reduction of diethyl phenylmalonate with sodium borohydride (NaBH4) in the presence of an alkali metal dihydrogen phosphate buffer . Another method includes the reaction of benzaldehyde with hydroxylamine sulfate or hydrochloride to form benzaldehyde oxime, which is then oxidized to nitromethylbenzene. The nitromethylbenzene is reacted with formaldehyde to form 2-nitro-2-phenyl-1,3-propanediol, which is subsequently reduced with hydrogen to yield this compound .

Chemical Reactions Analysis

2-Phenyl-1,3-propanediol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride (NaBH4), hydrogen, and various acid chlorides and isocyanates. Major products formed from these reactions include esters, urethanes, and other functionalized derivatives .

Scientific Research Applications

2-Phenyl-1,3-propanediol has several scientific research applications:

Comparison with Similar Compounds

2-Phenyl-1,3-propanediol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

2-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBDZXFJDMJLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166186
Record name 2-Phenyl-1,3-propanediol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1570-95-2
Record name 2-Phenyl-1,3-propanediol
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Record name 2-Phenyl-1,3-propanediol
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Record name 2-Phenyl-1,3-propanediol
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Record name 2-phenyl-1,3-propanediol
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Record name 1,3-Propanediol, 2-phenyl
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Record name PHENYLPROPANEDIOL
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Synthesis routes and methods I

Procedure details

Diethyl phenylmalonate is reduced with lithium aluminium hydride to give 2-phenyl-propane-1,3-diol and esterified with an equimolar amount of benzenesulphochloride in anhydrous pyridine to give 2-phenylpropane-1,3-diol monobenzenesulphonate (wax-like substance). Reaction thereof with the potassium salt of hexadecanethiol in ethanol gives the desired 3-hexadecylthio-2-phenylpropan-1-ol (wax-like substance).
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Synthesis routes and methods II

Procedure details

To 5.11 g of phenylmalonic acid in 50 mL of ether cooled to 0° C. was added 60 mL of a 1M solution of lithium aluminum hydride in THF. After stirring the mixture at room temperature overnight, the excess lithium aluminum hydride was quenched with ethyl acetate and dilute hydrochloric acid. The 1,3-dihydroxy-2-phenylpropane was isolated by ether extraction, and subsequent purification by flash chromatography gave 1.34 g of product characterized by NMR. This is treated with one equivalent of tosyl chloride in pyridine to afford the monotosylate. The purified monotosylate is heated in acetone with excess sodium iodide (as described in Example 23) to produce the 1-iodo-2-phenyl-3-propanol. Subsequent silylation with trimethylsilyltriflate (as in Example 16) and treatment of the iodosilylether with triphenylphosphine in toluene at 100 ° C. gives the title compound, which is characterized by its NMR and mass spectra.
Quantity
5.11 g
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reactant
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50 mL
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solution
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Synthesis routes and methods III

Procedure details

A mixture of 20 g of diethyl phenylmalonate, 6.6 g of sodium dihydrogen phosphate monohydrate and 140 ml of absolute ethanol was cooled to 15° C. after which 7.1 g of solid sodium borohydride was added. The reaction was completed by quenching the excess of sodium borohydride with 10% HCl solution and distilling the residual ethanol. 8 ml of NaOH 50% were added in order to obtain a pH of between about 8.0 to about 9.0. The obtained 2-phenyl-1,3-propanediol was then extracted into 400 ml of ethyl acetate. The organic layer was washed with 40 ml of water and filtered through alumina. The precipitate was crystallized from toluene following solvent removal, to obtain 8.9 g of 2-phenyl-1,3-propanediol with a yield of 69%.
Quantity
20 g
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reactant
Reaction Step One
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sodium dihydrogen phosphate monohydrate
Quantity
6.6 g
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reactant
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140 mL
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solvent
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Name
solid
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7.1 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Sodium dihydrogen phosphate (58.3 g) was added to a solution of 50 g of diethyl phenylmalonate in 350 ml of ethanol. The mixture was cooled to 5-7° C. and a solution of 16.7 g of sodium borohydride in 38 ml of 0.2% NaOH was gradually added. The mixture was stirred for additional 2 hours and the Ethanol was distilled out. The reaction was quenched by adding 132 ml of water followed by heating to 50° C.-60° C. for 2 hours. The solution was then basified with 50% NaOH and extracted with ethyl acetate. The organic layer was washed with water and evaporated to dryness. The precipitate was crystallized from toluene. 20 g of 2-phenyl-1,3-propanediol was obtained with a yield of 63%.
Quantity
58.3 g
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reactant
Reaction Step One
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50 g
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reactant
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350 mL
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16.7 g
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reactant
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38 mL
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Synthesis routes and methods V

Procedure details

The reaction is carried out in a nitrogen atmosphere in a predried 250 ml RB flask with a side arm and a distillation apparatus leading to a nitrogen outlet. 180 mmoles of lithium aluminum hydride is added to the flask in sufficient tetrahydrofuran to dissolve the lithium aluminum hydride. The solution is cooled with rapid stirring to about 0° C. and 30 mmoles of diethyl phenylmalonic acid ester is slowly added followed by four ml of dry xylene which functions as a heat transfer material and prevents the contents of the flask from "bumping". The solution is heated to about 135° C. and maintained at such temperature for approximately two hours. The reaction mixture is cooled to about 0° C. and an extract solvent composed of equal parts tetrahydrofuran and ethyl ether is added and residual hydride is quenched with water. 90 ml of 2N hydrochloric acid is added to complete hydrolysis. The solution is then extracted twice with ether, the aqueous phase is made alkaline (pH 9-10) with a saturated potassium carbonate solution and extracted with ether. The organic phases are combined, washed with saturated potassium carbonate solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield crude 2-phenyl-1,3-propanediol. Purified 2-phenyl-1,3-propanediol (mp 51°-53° C.) was obtained by recrystallization from a mixture of hexane/toluene/ether (10:5:1) in a yield of 72%.
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hexane toluene ether
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180 mmol
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[Compound]
Name
diethyl phenylmalonic acid ester
Quantity
30 mmol
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reactant
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-1,3-propanediol
Reactant of Route 2
2-Phenyl-1,3-propanediol
Reactant of Route 3
2-Phenyl-1,3-propanediol
Reactant of Route 4
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Reactant of Route 5
2-Phenyl-1,3-propanediol
Reactant of Route 6
2-Phenyl-1,3-propanediol

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